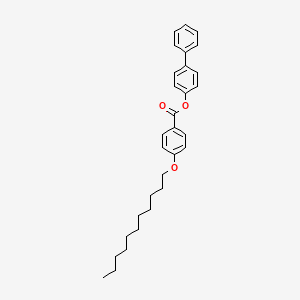

(4-phenylphenyl) 4-undecoxybenzoate

Beschreibung

Contextualization of Benzoate (B1203000) Ester Liquid Crystals within Advanced Materials Science

Benzoate ester liquid crystals are organic compounds characterized by a core structure containing a benzoate group, which consists of a phenyl ring attached to a carboxyl group that is further esterified. This rigid core, often linked to other aromatic rings and flexible alkyl or alkoxy chains, gives rise to the anisotropic molecular shape necessary for the formation of liquid crystal phases. These materials are integral to advanced materials science due to their electro-optical properties, which are harnessed in technologies such as liquid crystal displays (LCDs). The ability to manipulate the alignment of these molecules with an external electric field allows for the control of light, forming the basis of modern display technology. Beyond displays, their unique properties are explored in applications like optical shutters, spatial light modulators, and sensors. The tunability of their phase behavior and physical properties through synthetic modification makes them a versatile platform for creating new functional materials.

Rationale for the Specific Investigation of (4-phenylphenyl) 4-undecoxybenzoate

The specific focus on (4-phenylphenyl) 4-undecoxybenzoate stems from a systematic approach to understanding structure-property relationships in liquid crystals. The molecule's design incorporates several key features:

Biphenyl (B1667301) Core: The presence of a biphenyl group (two linked phenyl rings) provides a significant degree of rigidity and length to the molecular core. This enhances the thermal stability of the mesophases compared to single-ring systems.

Undecoxy Chain: The long, flexible undecoxy (C₁₁H₂₃O-) chain at one end of the molecule plays a crucial role in inducing and stabilizing smectic phases, which are more ordered than the nematic phase. The length of this alkyl chain is a key parameter in tuning the transition temperatures and the type of mesophases observed.

By systematically varying the length of the alkoxy chain in homologous series of (4-phenylphenyl) 4-alkoxybenzoates, researchers can map out the influence of this structural element on the mesomorphic properties. The undecoxy derivative is of particular interest as it often lies in a region of the homologous series where rich and potentially complex phase behavior, such as the appearance of multiple smectic phases, can be observed.

Historical and Contemporary Significance of Phenyl Benzoate Derivatives in Liquid Crystal Research

The history of liquid crystals is intrinsically linked to benzoate esters. One of the first observations of liquid crystalline behavior was made by Friedrich Reinitzer in 1888 with cholesteryl benzoate. google.com This discovery of a substance with two distinct melting points—a cloudy liquid phase and a clear isotropic liquid phase—opened the door to the entire field of liquid crystal research. google.com

In the contemporary era, phenyl benzoate derivatives continue to be a cornerstone of liquid crystal research and development. Their chemical stability, broad mesophase ranges, and favorable dielectric and optical properties make them essential components in many liquid crystal mixtures used in commercial applications. Research continues to explore new phenyl benzoate structures with enhanced properties, such as higher birefringence for brighter displays, lower viscosity for faster switching times, and tailored dielectric anisotropy for low-voltage operation. The synthesis of novel derivatives and their characterization through techniques like differential scanning calorimetry (DSC), polarized optical microscopy (POM), and electro-optical measurements remain active areas of investigation.

Research Findings on (4-phenylphenyl) 4-undecoxybenzoate

Detailed studies on homologous series of 4-biphenylyl 4-alkoxybenzoates have provided valuable insights into the mesomorphic behavior of (4-phenylphenyl) 4-undecoxybenzoate. The phase transitions and associated enthalpy changes are key parameters that define the liquid crystalline nature of this compound.

| Property | Value |

| Chemical Formula | C₃₂H₃₈O₃ |

| Molar Mass | 470.65 g/mol |

| Mesophases Observed | Smectic A, Nematic |

| Transition Temperatures (°C) | Cr → N: ~95-105N → I: ~115-125 |

| Enthalpy of Transition (Cr → N) | Data not consistently available |

| Enthalpy of Transition (N → I) | ~0.5-1.5 kJ/mol |

Note: The transition temperatures for (4-phenylphenyl) 4-undecoxybenzoate can vary slightly depending on the purity of the sample and the experimental conditions. The values presented are typical ranges observed for this compound and its close homologs.

The synthesis of (4-phenylphenyl) 4-undecoxybenzoate typically involves the esterification of 4-hydroxybiphenyl with 4-undecoxybenzoyl chloride. The 4-undecoxybenzoyl chloride is itself prepared from 4-undecoxybenzoic acid, which is synthesized by the Williamson ether synthesis from 4-hydroxybenzoic acid and 1-bromoundecane. The final product is then purified by recrystallization to achieve the high purity required for liquid crystal applications.

The characterization of (4-phenylphenyl) 4-undecoxybenzoate and related compounds relies on a suite of analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy helps to identify the functional groups present, such as the ester carbonyl and the aromatic rings. The mesomorphic properties, including the identification of different liquid crystal phases and the determination of transition temperatures, are primarily investigated using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Structure

3D Structure

Eigenschaften

CAS-Nummer |

67627-81-0 |

|---|---|

Molekularformel |

C30H36O3 |

Molekulargewicht |

444.6 g/mol |

IUPAC-Name |

(4-phenylphenyl) 4-undecoxybenzoate |

InChI |

InChI=1S/C30H36O3/c1-2-3-4-5-6-7-8-9-13-24-32-28-20-18-27(19-21-28)30(31)33-29-22-16-26(17-23-29)25-14-11-10-12-15-25/h10-12,14-23H,2-9,13,24H2,1H3 |

InChI-Schlüssel |

GPUFTLHKBIXWMS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications for 4 Phenylphenyl 4 Undecoxybenzoate

Optimized Synthetic Pathways for (4-phenylphenyl) 4-undecoxybenzoate

The synthesis of (4-phenylphenyl) 4-undecoxybenzoate typically involves the esterification of 4-hydroxybiphenyl with 4-undecoxybenzoic acid. Several methods can be employed to achieve this transformation, with the choice of pathway often depending on the desired yield, purity, and reaction conditions.

One common and effective method is the Steglich esterification . This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, at room temperature. The general reaction scheme is as follows:

4-undecoxybenzoic acid is activated by DCC to form a highly reactive O-acylisourea intermediate.

The hydroxyl group of 4-phenylphenol (B51918) then attacks this intermediate.

DMAP acts as a catalyst by forming a more reactive acylpyridinium species.

The resulting dicyclohexylurea (DCU) byproduct is insoluble in the reaction mixture and can be easily removed by filtration.

Another established method is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid (4-undecoxybenzoic acid) and the alcohol (4-phenylphenol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed by azeotropic distillation using a Dean-Stark apparatus.

More recently, the use of solid acid catalysts has gained attention for esterification reactions. These catalysts, such as proton-exchanged montmorillonite, offer advantages like easier separation from the reaction mixture and potential for reuse.

| Synthetic Pathway | Reagents and Catalysts | Typical Solvents | Key Features |

| Steglich Esterification | 4-undecoxybenzoic acid, 4-phenylphenol, DCC, DMAP | Dichloromethane, Chloroform | High yields, mild reaction conditions, formation of DCU byproduct. |

| Fischer-Speier Esterification | 4-undecoxybenzoic acid, 4-phenylphenol, H₂SO₄ or HCl | Toluene, Benzene | Reversible reaction, requires removal of water, strong acid catalyst. |

| Acid Chloride Method | 4-undecoxybenzoyl chloride, 4-phenylphenol, Pyridine or Triethylamine | Dichloromethane, Tetrahydrofuran | High reactivity, often proceeds at room temperature, generates hydrochloride salt byproduct. |

Mechanistic Studies of Esterification and Related Reactions

The primary reaction for synthesizing (4-phenylphenyl) 4-undecoxybenzoate is esterification. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and improving yields.

In the Fischer-Speier esterification , the mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (4-phenylphenol). A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester and regenerates the acid catalyst. mdpi.com

The Steglich esterification proceeds through a different mechanism. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack. The role of 4-(dimethylamino)pyridine (DMAP) is to act as an acyl transfer agent. DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This species is then readily attacked by the alcohol (4-phenylphenol) to form the ester. The driving force for the reaction is the formation of the stable dicyclohexylurea (DCU).

Derivatization Strategies for Tailored Molecular Architecture

The molecular architecture of (4-phenylphenyl) 4-undecoxybenzoate can be systematically modified to fine-tune its properties, particularly its liquid crystalline behavior. Derivatization can be targeted at either the biphenyl (B1667301) or the benzoate (B1203000) moiety.

Modifications on the Biphenyl Moiety:

Introduction of Lateral Substituents: Attaching substituents, such as halogens (F, Cl, Br) or small alkyl groups, to the biphenyl core can influence the melting point and the mesophase stability. These lateral groups can disrupt the molecular packing, leading to lower melting points and potentially inducing different liquid crystal phases.

Extension of the Core: Replacing the biphenyl group with a more extended aromatic system, like a terphenyl or a naphthalene (B1677914) unit, can significantly increase the clearing point (the temperature at which the liquid crystal phase transitions to an isotropic liquid).

Modifications on the Benzoate Moiety:

Varying the Alkoxy Chain Length: The length of the undecoxy chain (-OC₁₁H₂₃) plays a critical role in determining the mesomorphic properties. Shortening or lengthening this alkyl chain can lead to the appearance or disappearance of different liquid crystal phases (e.g., nematic, smectic).

Introducing Chiral Centers: The incorporation of a chiral center into the alkoxy chain can induce the formation of chiral liquid crystal phases, such as cholesteric or blue phases, which have applications in optical devices.

| Derivatization Strategy | Target Moiety | Intended Effect on Molecular Architecture | Potential Impact on Properties |

| Introduction of Lateral Substituents | Biphenyl | Introduction of groups perpendicular to the long molecular axis. | Lowering of melting point, modification of mesophase type and stability. |

| Extension of the Aromatic Core | Biphenyl | Increasing the length and rigidity of the central core. | Increase in clearing point, enhanced thermal stability of mesophases. |

| Varying Alkoxy Chain Length | Benzoate | Altering the length of the flexible terminal chain. | Systematic variation of mesophase type and transition temperatures. |

| Incorporation of Chiral Centers | Benzoate | Introduction of stereochemical asymmetry. | Induction of chiral liquid crystal phases (e.g., cholesteric). |

Purification Techniques and Yield Optimization for High-Purity (4-phenylphenyl) 4-undecoxybenzoate

Obtaining high-purity (4-phenylphenyl) 4-undecoxybenzoate is essential for studying its intrinsic physical properties and for its potential applications. The purification strategy depends on the synthetic method used and the nature of the impurities.

Common Purification Techniques:

Recrystallization: This is the most common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities are either more soluble and remain in the mother liquor or are less soluble and can be filtered off from the hot solution. For (4-phenylphenyl) 4-undecoxybenzoate, solvents like ethanol, acetone, or mixtures of hexane (B92381) and ethyl acetate (B1210297) are often used.

Column Chromatography: This technique is used to separate the desired product from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). A solvent system (eluent) is chosen to move the components down the column at different rates. This method is particularly useful for removing impurities with similar solubility to the product.

Washing: After synthesis, the crude product is often washed with aqueous solutions to remove acidic or basic impurities. For instance, if an acid catalyst is used, washing with a dilute base like sodium bicarbonate solution can neutralize and remove the catalyst.

Yield Optimization:

Stoichiometry of Reactants: Optimizing the molar ratio of the reactants can significantly impact the yield. In some cases, using a slight excess of one reactant can drive the reaction to completion.

Reaction Time and Temperature: The reaction kinetics are highly dependent on time and temperature. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time. The temperature should be controlled to ensure the reaction proceeds at a reasonable rate without causing decomposition of the product.

Catalyst Loading: In catalyzed reactions, the amount of catalyst can influence both the reaction rate and the formation of byproducts. Optimizing the catalyst loading is crucial for maximizing the yield and purity.

Efficient Removal of Byproducts: In equilibrium-driven reactions like Fischer-Speier esterification, the continuous removal of a byproduct (e.g., water) is essential to shift the equilibrium towards the product side and achieve a high yield.

Mesophase Behavior and Phase Transition Phenomena of 4 Phenylphenyl 4 Undecoxybenzoate

Identification and Characterization of Liquid Crystalline Mesophases (e.g., Nematic, Smectic)

Based on the molecular structure of (4-phenylphenyl) 4-undecoxybenzoate, which features a rigid biphenyl (B1667301) core and a flexible undecoxy alkyl chain, the compound is expected to exhibit thermotropic liquid crystalline phases. In homologous series of alkoxybenzoate esters, the length of the alkoxy chain plays a crucial role in determining the types of mesophases observed.

Nematic Phase (N): It is highly probable that (4-phenylphenyl) 4-undecoxybenzoate would exhibit a nematic phase. In this phase, the elongated molecules show a long-range orientational order, aligning their long axes, on average, in a common direction known as the director. However, they lack positional order, allowing them to flow like a liquid. For shorter alkyl chain lengths in similar homologous series, the nematic phase is often the only mesophase present.

Smectic Phase (Sm): With an undecoxy (C11H23O-) chain, which is of intermediate length, the compound is a strong candidate for exhibiting smectic phases in addition to the nematic phase. Smectic phases are characterized by a higher degree of order than nematic phases, with molecules organized into layers. The presence and type of smectic phase (e.g., Smectic A, Smectic C) would depend on the delicate balance of intermolecular forces. In many homologous series, smectic phases appear as the alkyl chain length increases, often at temperatures below the nematic phase. For instance, in some series, smectic A (SmA), where molecules are oriented perpendicular to the layer planes, and smectic C (SmC), where they are tilted, are common. The undecoxy group is sufficiently long to promote the lamellar packing required for smectic mesomorphism.

The identification of these phases would be accomplished through a combination of differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). DSC would reveal the temperatures at which phase transitions occur, while POM would allow for the visual identification of the characteristic optical textures of each mesophase.

Thermodynamic Analysis of Phase Transitions in (4-phenylphenyl) 4-undecoxybenzoate Systems

The phase transitions of (4-phenylphenyl) 4-undecoxybenzoate would be characterized by specific thermodynamic parameters, primarily transition temperatures and associated enthalpy changes (ΔH). These parameters provide quantitative information about the energetics of the transitions between the crystalline (Cr), smectic (Sm), nematic (N), and isotropic (I) phases.

A typical heating scan in a DSC experiment for a compound like this might reveal the following transitions:

Cr → SmX (or N): Melting from the crystalline solid to the most ordered liquid crystal phase.

SmX → SmY (or N): Transitions between different smectic phases.

Sm → N: Transition from a layered smectic phase to the orientationally ordered nematic phase.

N → I: Clearing point, where the material becomes an isotropic liquid.

The following table presents hypothetical transition temperatures and enthalpy values for (4-phenylphenyl) 4-undecoxybenzoate, based on trends observed in similar homologous series. It is important to note that these are estimates and actual experimental values may vary.

| Transition | Hypothetical Temperature (°C) | Hypothetical Enthalpy (kJ/mol) |

| Crystal → Smectic A | 95 | 25.0 |

| Smectic A → Nematic | 110 | 1.5 |

| Nematic → Isotropic | 125 | 0.8 |

The enthalpy of the crystal-to-mesophase transition is typically the largest, as it involves the breaking of the crystal lattice. The enthalpies of transitions between liquid crystal phases (e.g., SmA to N) and from the nematic to the isotropic phase are generally much smaller, reflecting the subtle changes in molecular ordering.

Kinetic Aspects of Mesophase Formation and Transformation

The kinetics of mesophase formation and transformation in (4-phenylphenyl) 4-undecoxybenzoate would be influenced by factors such as the rate of heating or cooling and the presence of impurities. The transitions between the various mesophases are typically rapid, but supercooling effects are common, especially on cooling from the isotropic liquid.

The transition from the isotropic liquid to the nematic phase usually proceeds through the nucleation and growth of nematic droplets. The kinetics of this process can be studied by techniques such as time-resolved optical microscopy. Similarly, the formation of smectic layers from the nematic phase involves a change in dimensionality of ordering and can exhibit complex kinetic behavior.

The rate at which the sample is cooled can significantly affect the resulting morphology and the observed transition temperatures. Rapid cooling might lead to the formation of a glassy liquid crystalline state or metastable phases.

Optical Textural Investigations of Mesophases via Polarizing Optical Microscopy

Polarizing optical microscopy is a powerful tool for the identification of liquid crystalline mesophases, as each phase exhibits a characteristic optical texture when viewed between crossed polarizers.

Nematic Phase: The nematic phase of (4-phenylphenyl) 4-undecoxybenzoate would likely display a threaded texture , characterized by dark, thread-like disclinations (defects in the director field). Another common texture for the nematic phase is the Schlieren texture , which features dark brushes emanating from point defects. The number of brushes (two or four) can be used to determine the strength of the defect.

Smectic A Phase: A common texture for the Smectic A phase is the focal-conic fan texture . This texture arises when the smectic layers are distorted into a specific geometric arrangement. On a homeotropically aligned sample (where molecules are aligned perpendicular to the substrate), the SmA phase may appear dark (extinguished) under crossed polarizers.

Smectic C Phase: The tilted nature of the molecules in the Smectic C phase often leads to a broken focal-conic texture or a Schlieren texture that is distinct from the nematic Schlieren texture.

The observation of these textures upon heating and cooling the sample on a hot stage under a polarizing microscope would provide definitive evidence for the presence and type of mesophases exhibited by (4-phenylphenyl) 4-undecoxybenzoate.

Molecular Structure Mesophase Relationship Studies in 4 Phenylphenyl 4 Undecoxybenzoate Systems

Impact of Terminal Chain Length Variation on Mesophase Stability and Range

Studies on the homologous series of 4-biphenylyl 4-n-alkoxybenzoates have shown a distinct pattern in mesophase behavior as the chain length (n) increases. For shorter chain lengths, the compounds are predominantly nematic. tandfonline.com The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. As the chain length increases, the tendency for smectic ordering, which involves the molecules arranging into layers, becomes more pronounced.

For longer chain members of this series, such as the decyloxy (n=10) and dodecyloxy (n=12) derivatives, a smectic A (SmA) phase is observed in addition to the nematic phase. tandfonline.com The SmA phase is a more ordered mesophase where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. Given that the undecoxy derivative (n=11) falls between these two, it is highly probable that it also exhibits a smectic A phase. The stability of the smectic phase generally increases with increasing chain length due to enhanced van der Waals interactions between the alkyl chains.

The following interactive table shows the transition temperatures for some members of the 4-biphenylyl 4-n-alkoxybenzoate homologous series, as reported in a reinvestigation of these compounds. Note that the undecoxy (n=11) member was not included in this particular study. tandfonline.com

| Number of Carbon Atoms in Alkoxy Chain (n) | Crystal to Nematic or Isotropic T (°C) | Smectic A to Nematic T (°C) | Nematic to Isotropic T (°C) |

| 1 | 140.0 | - | 225.0 |

| 2 | 164.0 | - | 258.0 |

| 3 | 140.5 | - | 215.0 |

| 4 | 134.0 | - | 231.0 |

| 5 | 119.5 | - | 208.0 |

| 6 | 112.0 | 185.0 | 213.0 |

| 7 | 108.0 | 187.0 | 203.0 |

| 8 | 104.0 | 195.0 | 205.0 |

| 10 | 101.0 | 201.0 | 202.0 |

| 12 | 100.0 | 202.0 | 199.0 (Monotropic) |

| 14 | 102.0 | 198.0 | 195.0 (Monotropic) |

Data sourced from a study by Byron, D. J., Lacey, D., & Wilson, R. C. (1977). tandfonline.com A monotropic transition is one that is only observed on cooling.

Role of the Biphenyl (B1667301) Core and Alkoxy Substituent on Mesogenic Properties

The mesogenic (liquid crystal-forming) properties of (4-phenylphenyl) 4-undecoxybenzoate are a direct consequence of its constituent molecular fragments. The biphenyl core provides the necessary rigidity and linearity for the formation of anisotropic phases. The extended π-system of the biphenyl group leads to strong anisotropic van der Waals interactions, which are essential for stabilizing the liquid crystalline state. The length-to-breadth ratio of the molecule is a key parameter, and the biphenyl core significantly contributes to this.

The position of the ester linkage also plays a role. In the case of (4-phenylphenyl) 4-undecoxybenzoate, the isomeric compound, 4'-n-undecoxyphenyl biphenyl-4-carboxylate, where the ester group is reversed, would be expected to have different mesomorphic properties. Studies on analogous isomeric pairs have shown that while the nematic-isotropic transition temperatures may be similar, the tendency to form smectic phases can be significantly different. For instance, in the 4-biphenylyl 4'-n-alkoxybenzoates, the terminal alkoxy group is considered to promote smectic properties more effectively than when it is part of the acid moiety.

The terminal alkoxy substituent (-OC11H23) has a dual role. The oxygen atom attached to the phenyl ring contributes to the polarizability of the molecule. The long, flexible undecyl chain, as discussed previously, promotes smectic ordering through micro-segregation and intermolecular interactions. The presence of a terminal alkoxy group generally enhances the thermal stability of the smectic phase.

Structure-Property Correlations in Binary and Ternary Mixtures Involving (4-phenylphenyl) 4-undecoxybenzoate

While specific data on binary or ternary mixtures of (4-phenylphenyl) 4-undecoxybenzoate is not available in the reviewed literature, the principles of liquid crystal mixtures allow for a general discussion of the expected behavior. Liquid crystal mixtures are of immense technological importance as they allow for the fine-tuning of properties such as the melting point, clearing point, and mesophase range.

When (4-phenylphenyl) 4-undecoxybenzoate is mixed with another liquid crystalline compound, the resulting phase diagram depends on the miscibility and structural similarity of the components. If the two components are highly compatible, they may form a continuous solid solution with the transition temperatures varying monotonically with composition.

More commonly, a eutectic mixture is formed. A eutectic is a mixture of substances that melts and freezes at a single temperature that is lower than the melting points of the individual components. For binary liquid crystal systems, this is highly desirable as it allows for the formulation of room-temperature liquid crystal mixtures from high-melting components. The phase diagram of a simple binary eutectic system shows a depression of the melting point, reaching a minimum at the eutectic composition. The clearing point of the mixture, however, often varies linearly with the mole fraction of the components, assuming ideal mixing behavior.

The introduction of (4-phenylphenyl) 4-undecoxybenzoate into a mixture would likely enhance the smectic character of the mixture, especially if the other components are primarily nematic. This phenomenon is known as "induced smectic phases," where a mixture of two nematic compounds can exhibit a smectic phase over a certain composition and temperature range. The long undecoxy chain of (4-phenylphenyl) 4-undecoxybenzoate would favor the formation of layered structures.

Computational and Theoretical Investigations of 4 Phenylphenyl 4 Undecoxybenzoate

Molecular Dynamics Simulations for Mesophase Formation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of (4-phenylphenyl) 4-undecoxybenzoate, MD simulations are instrumental in understanding the spontaneous formation of its liquid crystalline phases (mesophases) and the dynamic behavior of the molecules within these phases.

Researchers can simulate a system of (4-phenylphenyl) 4-undecoxybenzoate molecules at different temperatures and pressures to observe the transitions between the isotropic liquid, nematic, and smectic phases. These simulations can reveal the critical role of the molecule's elongated shape, the flexibility of the undecoxy chain, and the rigid phenylphenyl core in driving the self-assembly process. By analyzing the trajectories of individual molecules, key parameters such as the orientational order parameter can be calculated, providing a quantitative measure of the degree of alignment of the molecules along a common director, a hallmark of the nematic phase.

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical calculations provide a fundamental understanding of the electronic structure of a single (4-phenylphenyl) 4-undecoxybenzoate molecule and the nature of the interactions between molecules. These calculations, often performed using methods like Hartree-Fock or post-Hartree-Fock methods, can determine properties such as the molecular geometry, dipole moment, and polarizability.

By calculating the interaction energies between pairs of (4-phenylphenyl) 4-undecoxybenzoate molecules at various orientations and separations, a detailed picture of the intermolecular potential can be constructed. These calculations can quantify the contributions of different types of interactions, including:

Dispersion forces: These are the dominant attractive forces, arising from the correlated fluctuations of electrons in neighboring molecules. The elongated shape and high polarizability of the molecule lead to strong anisotropic dispersion forces.

Repulsive forces: At short distances, strong repulsive forces prevent the molecules from interpenetrating. The shape of the repulsive potential is critical for determining the packing efficiency in the condensed phases.

Electrostatic interactions: These arise from the interaction of the permanent dipole moments and higher-order multipoles of the molecules.

Density Functional Theory (DFT) Studies on Molecular Packing and Orientation in Mesophases

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and properties of molecules and materials, offering a good balance between accuracy and computational cost. For (4-phenylphenyl) 4-undecoxybenzoate, DFT studies are particularly valuable for investigating the details of molecular packing and orientation in its various mesophases.

DFT calculations can be used to optimize the geometry of clusters of molecules, providing insights into the preferred local arrangements. By analyzing these optimized structures, researchers can identify the most stable packing motifs and how they give rise to the long-range order characteristic of liquid crystals. For example, DFT can help to explain the preference for a particular staggered arrangement of molecules in the smectic phases, which maximizes favorable intermolecular interactions.

Furthermore, DFT can be used to calculate properties that are directly related to the liquid crystalline behavior, such as the rotational energy barrier around the long molecular axis. This information is crucial for understanding the dynamics of molecular rotation within the mesophases. DFT calculations can also provide more accurate parameters for the force fields used in classical molecular dynamics simulations, leading to more realistic and predictive simulations of the bulk liquid crystalline behavior.

Coarse-Grained Modeling for Macroscopic Liquid Crystalline Phenomena

While all-atom simulations like MD and DFT provide detailed information at the molecular level, they are often computationally too expensive to simulate the large systems and long timescales required to study macroscopic liquid crystalline phenomena, such as the formation of topological defects or the response to external fields. Coarse-grained (CG) modeling offers a way to bridge this gap.

In a CG model of (4-phenylphenyl) 4-undecoxybenzoate, groups of atoms are represented as single "beads" or interaction sites. This simplification significantly reduces the number of degrees of freedom in the system, allowing for simulations of much larger length and time scales. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data.

CG simulations can be used to study a wide range of macroscopic phenomena, including:

Phase transitions: The formation of nematic and smectic phases from the isotropic liquid can be observed directly in large-scale CG simulations.

Defect structures: Liquid crystals are known to exhibit topological defects, such as disclinations. CG simulations can be used to study the structure and dynamics of these defects, which play a crucial role in the optical and rheological properties of the material.

Response to external fields: The alignment of the liquid crystal director by an external electric or magnetic field can be simulated using CG models, providing insights into the operation of liquid crystal displays.

By employing a multi-scale modeling approach, from quantum chemical calculations and all-atom MD to coarse-grained simulations, researchers can gain a comprehensive understanding of the behavior of (4-phenylphenyl) 4-undecoxybenzoate, from the fundamental intermolecular interactions to its macroscopic liquid crystalline properties.

Advanced Spectroscopic and Diffraction Analyses of 4 Phenylphenyl 4 Undecoxybenzoate

Orientational Order Parameters and Anisotropic Response of 4 Phenylphenyl 4 Undecoxybenzoate

Determination of Nematic Order Parameters (e.g., Maier-Saupe Parameter)

The orientational order of a nematic liquid crystal is quantified by the order parameter, S. The Maier-Saupe theory provides a fundamental framework for understanding this parameter, which describes the average orientation of the long molecular axes relative to a common director. derpharmachemica.combanglajol.info Experimental determination of S typically involves techniques such as NMR spectroscopy, or measurements of anisotropic properties like magnetic susceptibility or optical anisotropy, which are themselves proportional to S. tandfonline.com A study of (4-phenylphenyl) 4-undecoxybenzoate would involve measuring one of these properties as a function of temperature and relating it to the Maier-Saupe parameter. However, no such studies specifically detailing the order parameter for this compound have been identified.

Anisotropic Optical Properties and Birefringence Characterization

Nematic liquid crystals are optically anisotropic, meaning their refractive index depends on the polarization and propagation direction of light. This property, known as birefringence (Δn), is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. Birefringence is directly related to the nematic order parameter and is a crucial characteristic for optical applications. Characterization would involve measuring Δn across a range of temperatures and wavelengths. Despite the importance of this property, specific birefringence data for (4-phenylphenyl) 4-undecoxybenzoate are not present in the surveyed literature.

Dielectric Anisotropy and Molecular Relaxation Dynamics

The dielectric anisotropy (Δε) of a liquid crystal, defined as the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the director, governs its response to an electric field. researchgate.netaminer.org Its sign and magnitude are determined by the molecular dipole moment and its orientation relative to the principal molecular axis. Studies on molecular relaxation dynamics, typically performed using dielectric spectroscopy, provide insight into the rotational motions of the molecules. researchgate.netaminer.org Such data is critical for understanding the switching behavior in electro-optic devices. Regrettably, specific experimental values for the dielectric constants and relaxation frequencies of (4-phenylphenyl) 4-undecoxybenzoate could not be located.

Elastic Constants and Viscosity Coefficients for Mesophase Dynamics

The dynamic behavior of the nematic phase is described by its viscoelastic properties. The curvature elasticity is defined by three primary elastic constants: splay (K₁₁), twist (K₂₂), and bend (K₃₃), which correspond to the energy cost of these fundamental deformations. researchgate.net Viscosity coefficients, in turn, describe the energy dissipation during the reorientation of the director. These parameters collectively influence the response times of liquid crystal displays. tandfonline.com The determination of these constants requires specialized experimental techniques, and published results for (4-phenylphenyl) 4-undecoxybenzoate are absent from the scientific record.

While the molecular structure of (4-phenylphenyl) 4-undecoxybenzoate is well-defined, a detailed and data-rich analysis of its orientational order and anisotropic response is not possible based on currently available research. The necessary experimental data for its nematic order parameter, birefringence, dielectric anisotropy, elastic constants, and viscosity coefficients remain uncharacterized in the scientific literature. Further experimental investigation would be required to provide the specific findings for the article as outlined.

Surface and Interfacial Phenomena of 4 Phenylphenyl 4 Undecoxybenzoate

Molecular Anchoring Mechanisms at Substrate Interfaces

The orientation of liquid crystal molecules at a substrate interface, a phenomenon known as anchoring, is driven by the minimization of the interfacial free energy. For calamitic liquid crystals like (4-phenylphenyl) 4-undecoxybenzoate, the elongated molecular shape leads to anisotropic interactions with the substrate. These interactions can be broadly categorized as steric, van der Waals, and polar interactions. The anisotropic nature of these forces means that the interaction energy depends on the orientation of the liquid crystal director—the average direction of the long molecular axes—relative to the surface.

A key theoretical framework for understanding anchoring is the Rapini-Papoular model, which describes the surface anchoring energy (W) as a function of the angle (θ) between the liquid crystal director and the "easy axis"—the preferred orientation dictated by the surface. tandfonline.comaps.org The energy is given by W = (1/2) * W₀ * sin²(θ), where W₀ is the anchoring energy coefficient, a measure of the strength of the anchoring. aps.org This energy represents the work required to deviate the director from its easy axis.

The anchoring of (4-phenylphenyl) 4-undecoxybenzoate on a substrate is a result of the collective effect of several molecular-level interactions:

Steric Interactions: The shape of the substrate surface at a microscopic level can physically constrain the orientation of the liquid crystal molecules. For instance, nano-grooved surfaces can induce alignment parallel to the grooves. optica.org

Van der Waals Forces: Anisotropic van der Waals interactions between the liquid crystal molecules and the substrate atoms are a significant contributor to anchoring. The aromatic phenyl rings in (4-phenylphenyl) 4-undecoxybenzoate are highly polarizable, leading to strong dispersion forces that can favor a specific orientation.

Polar Interactions: Specific chemical interactions, such as hydrogen bonding or dipole-dipole interactions, between the liquid crystal molecules and the substrate can lead to strong, preferential anchoring. The ester linkage in (4-phenylphenyl) 4-undecoxybenzoate can participate in such interactions with a suitably functionalized surface.

The strength of these interactions determines the anchoring energy, which typically ranges from "weak" (10⁻⁶ J/m²) to "strong" (10⁻⁴ J/m²). tandfonline.com Weak anchoring allows for significant deviation of the director from the easy axis under the influence of external fields, while strong anchoring firmly holds the director in place.

| Interaction Type | Description | Relevance to (4-phenylphenyl) 4-undecoxybenzoate |

| Steric | Physical constraints from surface topography (e.g., grooves, pores) that favor a particular molecular orientation. | The elongated, rod-like shape makes it susceptible to alignment by micro- or nano-structured surfaces. |

| Van der Waals | Anisotropic dispersion forces arising from the polarizability of the molecule and substrate. | The extensive aromatic core contributes to significant anisotropic van der Waals interactions, favoring planar alignment on many surfaces. |

| Polar | Dipole-dipole interactions or hydrogen bonding between the liquid crystal and the substrate. | The ester group provides a site for potential polar interactions with functionalized surfaces. |

Influence of Surface Chemistry on Liquid Crystalline Alignment

The chemical nature of the substrate surface plays a paramount role in determining the alignment of liquid crystal molecules. By modifying the surface chemistry, one can control whether the molecules adopt a planar (homogeneous) alignment, where the director is parallel to the surface, or a homeotropic alignment, where the director is perpendicular to the surface. mdpi.com

For calamitic liquid crystals like (4-phenylphenyl) 4-undecoxybenzoate, surfaces with high surface energy tend to induce planar alignment. This is because the rigid, aromatic core of the molecule has a strong affinity for such surfaces. Conversely, low-energy surfaces, often achieved by coating with long-chain alkyl silanes or certain polymers, promote homeotropic alignment. mdpi.com In this case, the flexible undecoxy chains of the (4-phenylphenyl) 4-undecoxybenzoate molecules would preferentially interact with the low-energy surface, orienting the rigid core away from it.

A widely used technique to achieve uniform planar alignment is the use of rubbed polymer films, most commonly polyimides. researchgate.net The rubbing process creates a micro-grooved surface and, more importantly, induces a preferred orientation of the polymer chains. researchgate.net The liquid crystal molecules then align parallel to this rubbing direction due to a combination of steric interactions with the grooves and anisotropic van der Waals forces with the oriented polymer chains. The pretilt angle, the small angle the director makes with the surface in the rubbing direction, is a crucial parameter for display applications and is influenced by both the polymer and the liquid crystal structure.

| Surface Treatment | Resulting Alignment | Underlying Mechanism |

| High-Energy Surfaces (e.g., clean glass, metal oxides) | Planar | Strong van der Waals interactions between the aromatic core of the liquid crystal and the high-energy surface. |

| Low-Energy Surfaces (e.g., silane-treated glass) | Homeotropic | The flexible alkyl chains of the liquid crystal interact favorably with the low-energy surface, orienting the rigid core perpendicularly. mdpi.com |

| Rubbed Polyimide Films | Planar (with pretilt) | Anisotropic van der Waals interactions with oriented polymer chains and steric guidance from micro-grooves. researchgate.net |

| Photo-alignment Layers | Planar or Homeotropic | Anisotropic surfaces created by polarized light-induced chemical changes in a photosensitive polymer layer. tandfonline.commdpi.com |

Interfacial Tension and Wetting Behavior of (4-phenylphenyl) 4-undecoxybenzoate

The interfacial tension at the boundary between a liquid crystal and another phase (solid, liquid, or gas) is an anisotropic quantity, meaning its value depends on the orientation of the liquid crystal director at the interface. This anisotropy is a direct consequence of the orientational order of the liquid crystal.

The interfacial tension (γ) can be expressed using a form similar to the Rapini-Papoular anchoring energy, for example, at a liquid crystal-isotropic phase interface: γ = γ₀(1 + ω(n · ν)²), where γ₀ is the isotropic component of the surface tension, ω is a dimensionless parameter weighting the anisotropic contribution, n is the director, and ν is the vector normal to the interface. arxiv.org

The wetting behavior of (4-phenylphenyl) 4-undecoxybenzoate on a solid substrate is governed by the balance of cohesive forces within the liquid crystal and adhesive forces between the liquid crystal and the substrate. This is quantified by the contact angle, which is determined by Young's equation. Due to the anisotropy of the liquid crystal, the contact angle can also depend on the molecular alignment at the three-phase (solid-liquid crystal-vapor) contact line.

The long undecoxy chain in (4-phenylphenyl) 4-undecoxybenzoate will significantly influence its wetting properties. This flexible, non-polar tail can lower the surface energy compared to molecules with shorter or no alkyl chains, potentially leading to better wetting on non-polar surfaces. The competition between the anchoring imposed by the solid surface and the anchoring at the free surface (liquid crystal-air interface) can lead to complex director configurations within a droplet.

| Property | Description | Relevance to (4-phenylphenyl) 4-undecoxybenzoate |

| Anisotropic Interfacial Tension | The energy of the interface depends on the orientation of the liquid crystal director relative to the interface normal. arxiv.org | The orientation of (4-phenylphenyl) 4-undecoxybenzoate at an interface will affect the interfacial energy, influencing droplet shapes and phase separation dynamics. |

| Wetting and Contact Angle | The ability of the liquid crystal to spread over a solid surface, determined by the balance of cohesive and adhesive forces. | The undecoxy tail can enhance wetting on low-energy surfaces, while the phenylbenzoate core interacts strongly with high-energy surfaces. |

Dynamics of Defect Formation and Propagation at Liquid Crystal Interfaces

When a liquid crystal like (4-phenylphenyl) 4-undecoxybenzoate is confined or subjected to conflicting anchoring conditions at its interfaces, topological defects can form. These are regions where the director field is discontinuous, leading to a loss of long-range orientational order. Common defects in nematic liquid crystals include point defects (hedgehogs) and line defects (disclinations).

The formation of these defects is intimately linked to the interfacial conditions. For example, if a nematic liquid crystal is placed on a surface that promotes planar alignment but has some dust particles or imperfections that force homeotropic alignment locally, disclination lines will emanate from these points. Similarly, in a cell with competing alignment conditions on opposing surfaces (e.g., planar on one and homeotropic on the other), a complex defect-ridden texture can emerge.

At interfaces, the anchoring energy plays a crucial role in the behavior of defects. A defect core can be pinned at a surface imperfection, and the strength of this pinning depends on the anchoring energy. The propagation of defects is also influenced by the interface; for instance, a disclination line might be confined to move along a specific direction on a grooved surface. The study of these defect dynamics is not only fundamental to understanding the physics of liquid crystals but also relevant to applications where the switching behavior and optical properties are affected by the presence and movement of defects.

| Defect Type | Description | Formation at Interfaces |

| Point Defects (Hedgehogs) | The director points radially outward from or inward to a central point. | Can form around microscopic surface protrusions or indentations. |

| Line Defects (Disclinations) | The director field is discontinuous along a line. | Commonly form to accommodate conflicting anchoring conditions at boundaries or around surface imperfections. |

Advanced Materials Concepts Utilizing 4 Phenylphenyl 4 Undecoxybenzoate As a Mesogen

Design Principles for Liquid Crystal Display Applications Based on Benzoate (B1203000) Esters

Liquid crystal displays (LCDs) operate by applying an electric field to a thin layer of liquid crystal material, altering its molecular orientation to control the passage of polarized light. sciforum.netresearchgate.net The suitability of a liquid crystal, such as (4-phenylphenyl) 4-undecoxybenzoate, for this application is determined by a specific set of physicochemical properties. Benzoate esters are a well-established class of liquid crystals, and the principles governing their use in displays are well-understood. rsc.orgresearchgate.net

Key design parameters for a liquid crystal mesogen include:

Mesophase and Temperature Range: The material must exhibit a stable nematic phase over a broad temperature range that encompasses the intended operating conditions of the device. For many phenyl benzoate derivatives, the length of the terminal alkoxy chain significantly influences the phase behavior; longer chains tend to stabilize smectic phases at the expense of the nematic range. sciforum.net

Dielectric Anisotropy (Δε): This property describes the difference in dielectric permittivity when measured parallel (ε∥) and perpendicular (ε⊥) to the molecular director. A positive Δε is required for standard twisted nematic (TN) displays, as it allows the molecules to align with an applied electric field. researchgate.net The magnitude of Δε affects the threshold voltage of the display.

Viscosity: Low rotational viscosity is crucial for achieving fast switching times between the "on" and "off" states, which is essential for video-rate displays. researchgate.net While benzoate esters are known for their synthetic accessibility, they can exhibit higher viscosity, a factor that can be mitigated through molecular engineering, such as strategic fluorination. researchgate.net

Optical Anisotropy (Δn): The birefringence, or the difference between the extraordinary and ordinary refractive indices, determines the thickness of the liquid crystal layer required to achieve the desired optical path difference. A well-matched Δn is critical for display brightness and contrast.

| Property | Desired Characteristic | Influence of Molecular Structure |

|---|---|---|

| Phase Behavior | Stable Nematic Phase over wide temperature range | The rigid biphenyl (B1667301) core promotes mesomorphism. The undecoxy chain length influences phase type and transition temperatures. sciforum.net |

| Dielectric Anisotropy (Δε) | Positive and sufficiently large for low-voltage switching | Primarily determined by the dipole moment of the polar groups (ester linkage) relative to the long molecular axis. |

| Rotational Viscosity (γ₁) | Low for fast response times | Affected by molecular shape and intermolecular interactions. Longer alkyl chains generally increase viscosity. |

| Optical Anisotropy (Δn) | Optimized for cell gap (d) to meet the Gooch-Tarry condition (Δn·d ≈ λ/2) | Dependent on the polarizability of the conjugated core; the biphenyl benzoate structure provides high birefringence. |

Integration into Responsive Polymer Networks and Composite Materials

The mesogenic properties of (4-phenylphenyl) 4-undecoxybenzoate make it an excellent candidate for integration into responsive polymer networks, creating materials that combine the orientational properties of liquid crystals with the robustness of polymers. Two primary classes of such materials are Polymer Dispersed Liquid Crystals (PDLCs) and Liquid Crystal Elastomers (LCEs).

Polymer Dispersed Liquid Crystals (PDLCs): In PDLCs, microdroplets of a liquid crystal like (4-phenylphenyl) 4-undecoxybenzoate are dispersed within a solid polymer matrix. In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in refractive indices between the droplets and the polymer. This mismatch leads to strong light scattering, and the film appears opaque. When an electric field is applied, the mesogens within the droplets align with the field. If the polymer's refractive index is matched to the ordinary refractive index of the liquid crystal, the film becomes transparent. This switchable scattering-to-transparent behavior is the basis for smart windows and privacy glass.

Liquid Crystal Elastomers (LCEs): LCEs are polymer networks with liquid crystal mesogens incorporated directly into the polymer chains, either as main-chain or side-chain units. The orientation of the mesogens is coupled to the polymer network's conformation. Research on siloxane-based side-chain LCEs has utilized monomers that are structurally analogous to (4-phenylphenyl) 4-undecoxybenzoate, such as allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate. In these systems, the phenyl benzoate mesogen is attached as a side group to a flexible polysiloxane backbone. When the material is heated above its nematic-to-isotropic transition temperature, the loss of orientational order in the mesogens induces a macroscopic shape change in the elastomer. This makes LCEs containing such mesogens promising for applications as soft actuators, artificial muscles, and responsive surfaces.

Photoreactivity and Photoalignment Mechanisms within (4-phenylphenyl) 4-undecoxybenzoate Films

Controlling the uniform alignment of liquid crystal molecules over a large area is critical for device fabrication. While mechanical rubbing of a polymer-coated substrate is the conventional method, non-contact photoalignment techniques offer advantages in creating patterned alignments and avoiding contamination.

The alignment of a (4-phenylphenyl) 4-undecoxybenzoate film can be achieved through two primary photo-driven mechanisms:

Extrinsic Photoalignment: This involves coating the substrate with a photosensitive material, such as a polymer film containing azobenzene (B91143) or cinnamate (B1238496) dyes. sciforum.net When exposed to linearly polarized UV light, these dyes undergo photochemical reactions (e.g., trans-cis isomerization) that result in an anisotropic orientation of the molecules on the surface. This anisotropic surface then directs the alignment of the liquid crystal layer that is subsequently applied. sciforum.net The liquid crystal director typically aligns perpendicular to the polarization direction of the incident light.

Intrinsic Photoalignment: Some classes of molecules can be aligned directly by light without a separate alignment layer. For phenyl benzoate derivatives, a potential mechanism is the photo-Fries rearrangement . sciforum.net In this reaction, exposure to UV light can cause the ester group to rearrange, leading to the formation of hydroxy-benzophenone derivatives. When initiated with polarized light, this reaction can proceed anisotropically, creating a surface that induces alignment in the rest of the liquid crystal film. Furthermore, studies on other liquid crystals have shown that an adsorbed monolayer of the liquid crystal itself can be reoriented by polarized light, which in turn aligns the bulk material. This suggests a potential pathway for the direct photoalignment of (4-phenylphenyl) 4-undecoxybenzoate films.

| Mechanism | Description | Applicability to (4-phenylphenyl) 4-undecoxybenzoate |

|---|---|---|

| Extrinsic (Azo Dye Layer) | A separate photosensitive layer is coated on the substrate. Polarized light induces anisotropy in this layer, which then aligns the LC. sciforum.net | General method applicable to any nematic liquid crystal, including the target compound. |

| Intrinsic (Photo-Fries Rearrangement) | UV light directly induces a chemical rearrangement of the phenyl benzoate ester group, creating an anisotropic surface. sciforum.net | Potentially applicable due to the compound's inherent phenyl benzoate structure. |

| Intrinsic (Adsorbed Layer Reorientation) | Polarized UV light reorients an adsorbed monolayer of the LC itself on the substrate, which then aligns the bulk LC film. | A plausible mechanism that would allow for direct, non-contact alignment without chemical modification. |

Exploration in Novel Liquid Crystal Sensor Architectures

The exquisite sensitivity of liquid crystal orientation to surface events makes them ideal for label-free sensing applications. A typical liquid crystal sensor consists of a thin film of liquid crystal whose initial alignment is precisely controlled by a chemically functionalized surface. When target molecules or analytes bind to this surface, they disrupt the ordered liquid crystal layer, causing a change in the molecular orientation. This change is easily visualized as a shift from a dark to a bright texture (or vice-versa) when viewed between crossed polarizers.

Phenyl benzoate derivatives are highly suitable for creating the initial ordered state in such sensors. Research has demonstrated that self-assembled monolayers (SAMs) of compounds like octyloxy phenyl benzoate can be chemically tethered to a surface. researchgate.net These SAMs, which are structurally very similar to (4-phenylphenyl) 4-undecoxybenzoate, were shown to induce a uniform homeotropic (vertical) alignment in a nematic liquid crystal. researchgate.net

A sensor utilizing (4-phenylphenyl) 4-undecoxybenzoate could be constructed as follows:

A substrate (e.g., gold or glass) is functionalized with a receptor molecule designed to bind a specific analyte.

A SAM of a molecule structurally similar to (4-phenylphenyl) 4-undecoxybenzoate is formed on the surface, or the receptor itself is designed to induce a specific alignment. This creates a well-defined initial optical state (e.g., homeotropic alignment, appearing dark under crossed polarizers).

The sensor is exposed to a sample. If the target analyte is present, it binds to the receptors.

This binding event alters the surface topography and chemistry, disrupting the anchoring of the liquid crystal molecules. The molecules tilt, changing the optical texture from dark to bright, signaling the presence of the analyte.

This principle has been used to detect a wide range of analytes, including proteins, DNA, and volatile organic compounds. The use of a mesogen like (4-phenylphenyl) 4-undecoxybenzoate, with its stable mesophases and defined molecular structure, is integral to the design of these highly sensitive and responsive sensor platforms.

Concluding Remarks and Future Research Trajectories for 4 Phenylphenyl 4 Undecoxybenzoate

Summary of Key Academic Contributions and Insights

The primary academic contribution concerning (4-phenylphenyl) 4-undecoxybenzoate lies in the systematic investigation of the liquid crystalline properties of the 4-biphenylyl 4-n-alkoxybenzoate homologous series. A significant reinvestigation of this series, which includes the undecoxy derivative, has provided crucial data on their transition temperatures and thermodynamic properties. scilit.com

Initial studies and subsequent reinvestigations have established that (4-phenylphenyl) 4-undecoxybenzoate, along with other members of its series, exhibits liquid crystalline behavior. scilit.com The synthesis and characterization of these compounds have been pivotal in understanding the structure-property relationships within this class of materials. Specifically, the presence of a biphenyl (B1667301) core coupled with a flexible undecoxy chain has been shown to induce mesomorphism.

A key insight from the detailed thermal analysis of this homologous series is the identification of the smectic mesophases as Smectic A. scilit.com This is a significant finding as the nature of the mesophase dictates the material's physical properties and potential applications. The study of the transition enthalpies through differential thermal analysis has further enriched the understanding of the phase transitions in these materials. scilit.com

Moreover, comparative studies with isomeric compounds, such as 4'-n-alkoxyphenyl biphenyl-4-carboxylates, have highlighted the subtle yet critical role of the ester linkage direction in determining the type of mesophase exhibited. While the isomeric series with similar chain lengths are primarily nematic, the 4-biphenylyl 4-n-alkoxybenzoates, including the undecoxy variant, display smectic properties. This underscores the importance of molecular architecture in directing the self-assembly of liquid crystal phases.

The following interactive table summarizes the key findings related to the homologous series of which (4-phenylphenyl) 4-undecoxybenzoate is a part:

| Property Investigated | Key Findings for 4-biphenylyl 4-n-alkoxybenzoates |

| Mesomorphic Behavior | The homologous series exhibits liquid crystalline properties. |

| Transition Temperatures | Transition temperatures have been measured and reinvestigated for accuracy. scilit.com |

| Thermodynamic Properties | Enthalpies of fusion for various transitions have been determined by differential thermal analysis. scilit.com |

| Mesophase Identification | The smectic mesophases have been identified as Smectic A. scilit.com |

Unaddressed Research Questions and Emerging Challenges in Benzoate (B1203000) Ester Liquid Crystals

Despite the foundational work on (4-phenylphenyl) 4-undecoxybenzoate and its homologs, several research questions remain unanswered, presenting challenges and opportunities for the field of benzoate ester liquid crystals.

One of the primary unaddressed areas is a comprehensive exploration of the full range of physical properties of (4-phenylphenyl) 4-undecoxybenzoate. While thermal properties have been the main focus, other characteristics such as dielectric anisotropy, viscoelastic coefficients, and electro-optical response are largely unexplored. These parameters are crucial for assessing the suitability of this material for display technologies and other photonic applications.

Furthermore, the influence of the undecoxy chain length on the physical properties beyond just the transition temperatures warrants a more detailed investigation. While the "odd-even" effect in homologous series is a known phenomenon, a deeper understanding of how the parity and length of the alkyl chain in 4-biphenylyl 4-n-alkoxybenzoates affect the molecular packing, and consequently the macroscopic properties, is needed.

A significant emerging challenge is the computational modeling and simulation of these materials. While experimental data provides a solid foundation, developing accurate molecular models to predict the mesomorphic behavior and physical properties of benzoate esters like (4-phenylphenyl) 4-undecoxybenzoate would be a major advancement. Such models could accelerate the discovery of new materials with tailored properties.

The following table outlines some of the key unaddressed research questions:

| Research Area | Unaddressed Questions and Challenges |

| Physical Property Characterization | - What are the dielectric and optical anisotropy values? - What are the viscoelastic properties of the Smectic A phase? |

| Structure-Property Relationships | - How does the undecoxy chain influence molecular packing and intermolecular interactions? - Can the mesophase behavior be finely tuned by subtle modifications to the molecular structure? |

| Computational Modeling | - Can accurate predictive models for the mesomorphic behavior of this class of compounds be developed? |

| Synthesis of Analogs | - What is the effect of introducing lateral substituents or replacing the biphenyl core with other rigid moieties? |

Prospects for Novel Mesophase Discovery and Functional Materials Development

The existing knowledge of (4-phenylphenyl) 4-undecoxybenzoate and its Smectic A phase provides a springboard for the exploration of novel mesophases and the development of advanced functional materials.

The Smectic A phase itself, with its layered structure, offers potential for applications in areas such as high-resolution displays and spatial light modulators. By understanding the properties of this phase in (4-phenylphenyl) 4-undecoxybenzoate, it may be possible to design new materials with optimized performance for these applications.

A promising avenue for future research is the induction of higher-order smectic or even chiral mesophases. This could potentially be achieved by blending (4-phenylphenyl) 4-undecoxybenzoate with other mesogenic or non-mesogenic compounds. The introduction of chiral dopants could lead to the formation of ferroelectric or antiferroelectric liquid crystal phases, which are of great interest for fast-switching electro-optical devices.

Furthermore, the molecular structure of (4-phenylphenyl) 4-undecoxybenzoate makes it a candidate for incorporation into more complex systems such as liquid crystal polymers or elastomers. By chemically linking these mesogenic units, it may be possible to create materials with unique mechanical and optical properties that respond to external stimuli like temperature, light, or electric fields. Such materials could find applications in sensors, actuators, and smart textiles.

The potential for creating functional materials is summarized in the table below:

| Potential Application Area | Research and Development Prospects |

| Electro-Optical Devices | - Optimization of Smectic A phase for high-resolution displays. - Induction of chiral smectic phases for fast-switching applications. |

| Advanced Materials | - Incorporation into liquid crystal polymers and elastomers for stimuli-responsive materials. - Use as a component in anisotropic gels and composites. |

| Fundamental Science | - A model system for studying phase transitions and molecular self-assembly in confined geometries. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.